ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate

Catalog No.
S6798143
CAS No.
852451-06-0
M.F
C15H13FN4O3
M. Wt
316.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazol...

CAS Number

852451-06-0

Product Name

ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate

Molecular Formula

C15H13FN4O3

Molecular Weight

316.29 g/mol

InChI

InChI=1S/C15H13FN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3

InChI Key

YVBOFLUIPYAOFE-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F

The exact mass of the compound ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is 316.09716845 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a complex organic compound characterized by its unique structural features, including a pyrazolo[3,4-d]pyrimidine core. This core is fused with a fluorophenyl group and an ester functional group, which contribute to its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and may improve its interaction with biological targets, making it a candidate for further pharmacological studies .

  • Kinase Inhibitors

    The pyrazolopyrimidine ring system is a common scaffold found in many kinase inhibitors []. Kinases are enzymes that play a crucial role in various cellular processes. Modulating their activity has become a therapeutic target for many diseases like cancer and inflammatory conditions. Further research into this molecule's structure and biological properties could determine if it possesses kinase inhibitory activity.

  • Medicinal Chemistry

    The molecule incorporates an aromatic fluorophenyl group and an ester linkage. These functional groups are frequently used in medicinal chemistry to optimize drug potency, selectivity, and pharmacokinetics []. Studying how these groups affect the molecule's properties could provide valuable insights for drug development.

  • Heterocyclic Chemistry

    The molecule contains a fused heterocyclic ring system (pyrazolopyrimidine). Heterocyclic chemistry is a branch of chemistry concerned with the study of molecules containing rings with atoms from different elements. Understanding the synthesis, reactivity, and properties of this molecule could contribute to the development of new methods for synthesizing and manipulating similar heterocyclic compounds.

Typical of pyrazolo[3,4-d]pyrimidines. These include:

  • Nucleophilic substitutions: The ester group can participate in nucleophilic acyl substitution reactions.
  • Cyclization: The compound may undergo cyclization reactions to form more complex structures.
  • Hydrolysis: The ester can be hydrolyzed to yield the corresponding acid.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse biological activities, including:

  • Anticancer properties: Many derivatives have shown promise as inhibitors of various kinases involved in cancer progression.
  • Anti-inflammatory effects: Some studies suggest that these compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

The specific biological activity of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate remains to be fully elucidated through targeted pharmacological studies.

The synthesis of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate generally involves several steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Esterification: The resulting intermediate can then be reacted with acetic acid or its derivatives to introduce the ethyl acetate moiety.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate has potential applications in:

  • Drug development: Due to its structural features and potential biological activities, this compound may serve as a lead structure for developing new therapeutic agents.
  • Biochemical research: It could be utilized in studies aimed at understanding kinase inhibition and other cellular processes .

Studies on the interactions of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate with biological targets are crucial for determining its therapeutic potential. Preliminary investigations should focus on:

  • Kinase assays: To evaluate its inhibitory effects on specific kinases.
  • Binding affinity studies: To assess how well the compound binds to target proteins involved in disease mechanisms.

These studies will provide insights into the compound's mechanism of action and efficacy .

Several compounds share structural similarities with ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetatePyrazolo[1,5-a]pyrimidine coreAnticancer activity
6-(hydroxymethyl)-2-(4-phenoxyphenyl)-pyrazolo[1,5-a]pyrimidineHydroxy and phenoxy substituentsKinase inhibition
2-(3,5-dichloro-4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidineHalogenated phenyl ringAnti-inflammatory effects

Uniqueness

Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is unique due to its specific fluorinated substituent and ester functional group that may enhance its pharmacokinetic properties compared to other similar compounds. Its potential as a kinase inhibitor also distinguishes it within this class of compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

316.09716845 g/mol

Monoisotopic Mass

316.09716845 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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